molecular formula C27H48O11 B10853008 (-)-peloruside A CAS No. 257939-61-0

(-)-peloruside A

Katalognummer: B10853008
CAS-Nummer: 257939-61-0
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: NETARJWZTMGMRM-JRTPPQMASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Peloruside A is a natural product isolated from the marine sponge Mycale hentscheli. It is a potent microtubule-stabilizing agent, similar to paclitaxel, and has shown significant promise in cancer research due to its ability to inhibit cell division by stabilizing microtubules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-peloruside A involves several steps, including the formation of key intermediates and the use of various reagents and catalysts. The synthetic route typically starts with the preparation of a suitable starting material, followed by a series of reactions such as aldol condensations, reductions, and cyclizations. The reaction conditions often involve the use of protecting groups to ensure the selectivity of the reactions and the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry have made it possible to produce this compound on a larger scale. Techniques such as solid-phase synthesis and flow chemistry have been explored to improve the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Peloruside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, hydroxides, and amines, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

(-)-Peloruside A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their mechanisms of action.

    Biology: Investigated for its effects on cell division and microtubule dynamics.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell division and induce apoptosis in cancer cells.

Wirkmechanismus

(-)-Peloruside A exerts its effects by binding to microtubules and stabilizing their structure, preventing their depolymerization. This stabilization disrupts the normal dynamics of microtubules, leading to the inhibition of cell division and the induction of apoptosis in cancer cells. The molecular targets of this compound include tubulin, the protein subunit of microtubules, and various signaling pathways involved in cell cycle regulation.

Vergleich Mit ähnlichen Verbindungen

(-)-Peloruside A is similar to other microtubule-stabilizing agents such as paclitaxel and docetaxel. it has unique structural features that differentiate it from these compounds. For example, this compound has a distinct macrocyclic lactone ring and a unique side chain that contribute to its specific binding properties and biological activity.

List of Similar Compounds

    Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.

    Docetaxel: Another microtubule-stabilizing agent with similar applications in cancer treatment.

    Epothilone: A class of microtubule-stabilizing agents with a different structural framework but similar mechanisms of action.

Eigenschaften

CAS-Nummer

257939-61-0

Molekularformel

C27H48O11

Molekulargewicht

548.7 g/mol

IUPAC-Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI-Schlüssel

NETARJWZTMGMRM-JRTPPQMASA-N

Isomerische SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Kanonische SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.